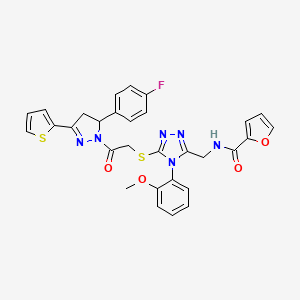

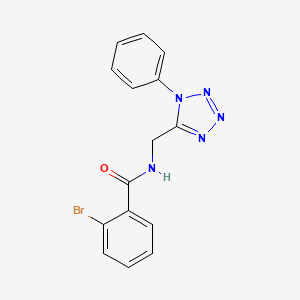

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

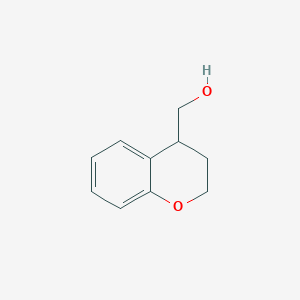

The introduction of the specified compound involves understanding the roles and characteristics of its structural components, including pyrazole, fluorophenyl, thiophenyl, triazolyl, and furan segments. These features suggest its potential involvement in a variety of chemical and pharmacological activities due to the presence of biologically active moieties.

Synthesis Analysis

While specific synthesis details for the requested compound are not available, related research on similar compounds involves multi-step synthetic routes. These typically include cyclization reactions, nucleophilic substitutions, and the formation of amide bonds, which are common in synthesizing complex molecules involving pyrazole and triazole cores (McLaughlin et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of compounds containing elements like fluorophenyl, thiophenyl, and pyrazolyl typically involves X-ray crystallography and spectroscopic methods (NMR, IR, Mass Spectrometry) to determine conformation and connectivity. For example, compounds with pyrazole cores have been structurally characterized to reveal their conformation and intermolecular interactions (Kariuki et al., 2021).

Chemical Reactions and Properties

Chemical reactivity and properties of such a compound would be influenced by its functional groups. Pyrazole rings offer nucleophilic sites for reactions, while the fluorophenyl and thiophenyl groups could affect electron distribution and reactivity. The synthesis and reactivity of similar compounds indicate a variety of chemical transformations, including reactions with nucleophiles and electrophiles (El-Essawy & Rady, 2011).

Scientific Research Applications

Heterocyclic Compound Applications in Antiviral Research

Research on heterocyclic compounds such as those derived from furanones has shown promising antiviral activity against the H5N1 avian influenza virus. This highlights the role of heterocyclic chemistry in developing novel antiviral agents (E. M. Flefel et al., 2012).

Fluorescent Dyes and Photophysical Properties

Compounds with pyrene and perylene moieties have been utilized as building blocks for fluorescent dyes, displaying a range of emission wavelengths. This underlines the importance of such molecules in creating color-tunable fluorophores for various scientific and industrial applications (Marzena Witalewska et al., 2019).

Structural Characterization and Molecular Interactions

The structural analysis of N-substituted pyrazoline-thiocarboxamides reveals insights into molecular geometry and interactions, which are crucial for understanding compound reactivity and designing new molecules with desired properties (Y. Köysal et al., 2005).

Anticancer and Antioxidant Activity

The synthesis and characterization of aminopyrazole and pyrazolopyrimidine derivatives have shown cytotoxic activity against certain cancer cell lines, demonstrating the potential of heterocyclic compounds in cancer research (Ashraf S. Hassan et al., 2014).

properties

IUPAC Name |

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25FN6O4S2/c1-40-24-7-3-2-6-22(24)36-27(17-32-29(39)25-8-4-14-41-25)33-34-30(36)43-18-28(38)37-23(19-10-12-20(31)13-11-19)16-21(35-37)26-9-5-15-42-26/h2-15,23H,16-18H2,1H3,(H,32,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGGODCRZPBHLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=CO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25FN6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

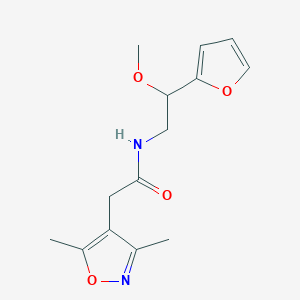

![2-(4-Fluorophenyl)sulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2482774.png)

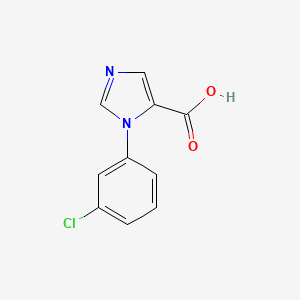

![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2482775.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine](/img/structure/B2482778.png)

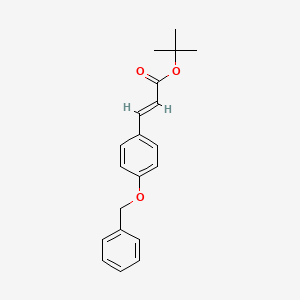

![{6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2482784.png)